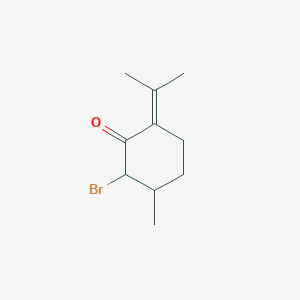
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one is an organic compound with the molecular formula C10H15BrO. This compound is characterized by a bromine atom, a methyl group, and a propan-2-ylidene group attached to a cyclohexanone ring. It is a versatile compound with various applications in organic synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-6-propan-2-ylidenecyclohexan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The reaction conditions often include solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of 3-methyl-6-propan-2-ylidenecyclohexan-1-ol or corresponding amines.
Reduction: Formation of 2-bromo-3-methyl-6-propan-2-ylidenecyclohexanol.
Oxidation: Formation of 2-bromo-3-methyl-6-propan-2-ylidenecyclohexanoic acid.
科学的研究の応用
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can lead to the formation of different products with varying biological and chemical properties .
類似化合物との比較
Similar Compounds
2-Bromo-3-methylcyclohexanone: Lacks the propan-2-ylidene group, making it less sterically hindered.
3-Methyl-6-propan-2-ylidenecyclohexan-1-one: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-3-methyl-6-isopropylidenecyclohexan-1-one: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one is unique due to the presence of both a bromine atom and a propan-2-ylidene group on the cyclohexanone ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
58898-36-5 |
|---|---|
分子式 |
C10H15BrO |
分子量 |
231.13 g/mol |
IUPAC名 |
2-bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H15BrO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h7,9H,4-5H2,1-3H3 |
InChIキー |
FCXSMKHHONDQKZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=C(C)C)C(=O)C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















